dTRIM24
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTXFIMYFMULC-OGOZKGDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H68N8O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
dTRIM24: A Chemical Probe for Unraveling TRIM24 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tripartite motif-containing protein 24 (TRIM24), also known as transcriptional intermediary factor 1α (TIF1α), is a multidomain protein that functions as a transcriptional co-regulator and has been implicated in various cancers.[1][2] Its role as an epigenetic reader, through its tandem plant homeodomain (PHD) and bromodomain (BROMO), allows it to recognize specific histone modifications and recruit transcriptional machinery to chromatin.[1] The development of potent and selective chemical probes is crucial to dissecting the complex biology of TRIM24 and validating it as a therapeutic target.
This technical guide provides a comprehensive overview of dTRIM24, a first-in-class chemical probe designed for the targeted degradation of the TRIM24 protein.[1] Unlike traditional small molecule inhibitors that only block a specific domain, this compound utilizes Proteolysis Targeting Chimera (PROTAC) technology to induce the selective removal of the entire TRIM24 protein, offering a powerful tool to study the consequences of its loss of function.[3][4] This document details the quantitative characteristics of this compound, provides in-depth experimental protocols for its application, and visualizes its mechanism of action and relevant biological pathways.
Core Principles of this compound Function
This compound is a heterobifunctional molecule consisting of a ligand that binds to the bromodomain of TRIM24, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This design facilitates the formation of a ternary complex between TRIM24, this compound, and VHL.[1] Once in proximity, the VHL E3 ligase ubiquitinates TRIM24, marking it for degradation by the 26S proteasome.[1] This targeted degradation approach allows for a potent and sustained depletion of the TRIM24 protein, enabling a more profound interrogation of its cellular functions compared to simple inhibition.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its parent TRIM24 inhibitor, IACS-9571.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 337.7 nM | TRIM24 Ligand Displacement Assay | [1][6] |
| Maximum Degradation | 5 µM | Immunoblot in 293FT cells | [1] | |
| IACS-9571 | IC50 | 7.6 nM | AlphaScreen | [6] |
| Kd | 31 nM | Isothermal Titration Calorimetry (ITC) | [3][4][6] | |
| EC50 | 50 nM | AlphaLISA Cellular Target Engagement | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of the TRIM24 protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | TRIM24 PROTAC | Probechem Biochemicals [probechem.com]
A Technical Guide to the Structural Basis of dTRIM24-Mediated TRIM24 Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional regulator and E3 ubiquitin ligase, has been identified as a dependency in various cancers, including acute leukemia and glioblastoma.[1][2] However, potent and selective small-molecule inhibitors targeting its bromodomain have shown limited anti-proliferative effects.[1] This has spurred the development of alternative therapeutic strategies, notably the use of Proteolysis-Targeting Chimeras (PROTACs). This document provides an in-depth technical overview of dTRIM24, a first-in-class heterobifunctional degrader of TRIM24. We will explore the structural basis of its mechanism, the key experimental validations, and the detailed protocols for its characterization.
Introduction to TRIM24 and the Rationale for Targeted Degradation
TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is a multidomain protein belonging to the TRIM family.[3][4] Its structure includes an N-terminal tripartite motif (RING, B-box, and coiled-coil domains) and a C-terminal plant homeodomain (PHD) finger and a bromodomain, which act in tandem as an epigenetic "reader."[4][5] This PHD-bromodomain cassette recognizes a specific non-canonical histone signature: unmodified histone H3 at lysine 4 (H3K4me0) and acetylated H3K23 (H3K23ac).[5][6]
The RING domain confers E3 ubiquitin ligase activity, and TRIM24 is known to target the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation.[7][8][9] TRIM24 itself can undergo autoubiquitination and degradation in response to DNA damage, a process mediated by ATM kinase phosphorylation.[7][10] Given its role in chromatin regulation and its association with oncogenesis, TRIM24 is an attractive therapeutic target.[2][4] However, the observation that potent bromodomain inhibitors like IACS-9571 were ineffective in producing a significant anti-proliferative response highlighted that mere inhibition of its "reader" function is insufficient.[1] This led to the design of this compound, a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the complete degradation of the TRIM24 protein.[1][11]
Design and Structural Basis of this compound
This compound is a heterobifunctional molecule designed based on the PROTAC concept.[12][13] It consists of three key components:
-
A ligand that selectively binds to the target protein, TRIM24.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker connecting the two ligands.
For this compound, the design was modeled using existing crystal structures (PDB IDs: 4YC9 for TRIM24-IACS-9571 and 4W9H for VHL-ligand).[11][14] The components are:
-
TRIM24 Ligand: A derivative of IACS-9571 , a potent and selective inhibitor that binds to the acetyl-lysine binding pocket of the TRIM24 bromodomain.[15]
-
E3 Ligase Ligand: A derivative of VL-269 , which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][12]
-
Linker: A chemical linker designed to optimally orient the two proteins to facilitate the formation of a productive ternary complex (TRIM24-dTRIM24-VHL).
The fundamental mechanism relies on this compound acting as a molecular bridge, bringing TRIM24 into close proximity with the VHL E3 ligase. This induced proximity allows the VHL complex to polyubiquitinate TRIM24, marking it for recognition and degradation by the 26S proteasome.[16][17]
Quantitative Data Summary
The efficacy and specificity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Molecule | Value | Assay Type | Target/System | Reference |
| Binding Affinity | IACS-9571 | Kd = 31 nM | Isothermal Titration Calorimetry (ITC) | TRIM24 Bromodomain | [15] |
| Degradation | This compound | DC50 ≈ 1 µM | Immunoblot | 293FT cells (24h) | [1][14] |
| This compound | Max Degradation at 5 µM | Immunoblot | 293FT cells (24h) | [13][14] | |
| VHL Engagement | This compound | IC50 ≈ 1.5 µM | Cellular VHL Degron Displacement | 293FT cells | [1][14] |
| Selectivity | This compound | Selective for TRIM24 | BromoScan (vs. 40 bromodomains) | In vitro panel | [1][14] |
| Cell Proliferation | This compound | Effective Dose: 5-10 µM | Cell Viability Assay | Glioblastoma Stem Cells | [2] |
| IACS-9571 | Effective Dose: 10-20 µM | Cell Viability Assay | Glioblastoma Stem Cells | [2] |
Experimental Validation and Protocols
The mechanism of this compound was validated through a series of key experiments. This section details the protocols for these foundational assays.
Mechanism of Action Assays
To confirm that this compound functions through the intended ubiquitin-proteasome pathway, cells were co-treated with inhibitors of the pathway. Degradation was rescued by co-treatment with the proteasome inhibitor carfilzomib and the neddylation inhibitor MLN4924, which blocks cullin E3 ligase activity.[1][11] This confirmed that degradation is proteasome-dependent and reliant on a cullin-RING ligase like VHL, ruling out degradation via TRIM24's own E3 ligase activity (autoubiquitination).[1] Furthermore, co-treatment with excess IACS-9571 (to block TRIM24 binding) or VL-269 (to block VHL binding) prevented degradation, demonstrating the necessity of ternary complex formation.[1][11]
Detailed Experimental Protocols
-
Cell Line: 293FT cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.
-
Treatment: For degradation assays, cells are seeded in appropriate plates (e.g., 6-well). After reaching desired confluency, the media is replaced with fresh media containing this compound at specified concentrations (e.g., 0.1 to 10 µM) or DMSO as a vehicle control. For time-course experiments, a fixed concentration (e.g., 5 µM) is used, and cells are harvested at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1][14] For inhibitor rescue experiments, cells are co-incubated with this compound and the inhibitor (e.g., 500 nM carfilzomib or 1 µM MLN4924) for the duration of the experiment.[11]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured, loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris), and separated by electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated with a primary antibody against TRIM24 overnight at 4°C. A primary antibody against a loading control (e.g., Vinculin, GAPDH, or β-actin) is also used.
-
Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ.[1][14]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring real-time binding kinetics and affinity between molecules.[18][19]
-
Principle: One molecule (the ligand, e.g., purified TRIM24 bromodomain) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface at various concentrations. Binding changes the refractive index at the surface, which is detected and plotted on a sensorgram.[19]
-
Protocol Outline:
-
Immobilize biotinylated TRIM24 PHD-bromodomain onto a streptavidin-coated sensor chip.
-
Prepare a dilution series of the analyte (this compound or IACS-9571) in a suitable running buffer.
-
Inject the analyte dilutions over the sensor surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[18]
-
-
-
Purpose: To assess the selectivity of this compound across the entire proteome.
-
Protocol Outline:
-
Treat cells (e.g., MOLM-13) with this compound or DMSO control for a defined period (e.g., 24 hours).
-
Harvest and lyse cells. Extract proteins and digest them into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT reagents) for multiplexed quantification.
-
Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across the different treatment conditions.
-
Plot the relative abundance of each protein to identify those that are significantly downregulated, confirming that this compound selectively degrades TRIM24 with minimal off-targets.[1]
-
TRIM24 Autodegradation: A Comparative Pathway
It is crucial to distinguish the engineered degradation by this compound from the natural regulation of TRIM24 stability. In response to DNA damage, the ATM kinase phosphorylates TRIM24 at Serine 768.[7][10] This phosphorylation event disrupts the TRIM24-p53 interaction and promotes the autoubiquitination and subsequent proteasomal degradation of TRIM24.[7] This forms part of an autoregulatory feedback loop with p53.[10]
Conclusion
The development of this compound represents a successful application of PROTAC technology to target a protein that was refractory to conventional inhibition. By inducing the selective, VHL-dependent degradation of TRIM24, this compound provides a powerful chemical probe to study TRIM24 function and a promising therapeutic strategy for TRIM24-dependent cancers.[1][16] The structural design, based on linking known high-affinity ligands, and the rigorous experimental validation of its ubiquitin-proteasome-dependent mechanism provide a clear blueprint for the development of degraders against other challenging therapeutic targets. This guide has outlined the core structural and mechanistic principles, alongside the detailed experimental protocols necessary for the evaluation of such molecules, to aid researchers in this rapidly advancing field.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIM24 - Wikipedia [en.wikipedia.org]
- 4. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIM24 links a noncanonical histone signature to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM24 links a non-canonical histone signature to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRIM24 Is a p53-Induced E3-Ubiquitin Ligase That Undergoes ATM-Mediated Phosphorylation and Autodegradation during DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. TRIM24 is a p53-induced E3-ubiquitin ligase that undergoes ATM-mediated phosphorylation and autodegradation during DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
Methodological & Application
Application Notes and Protocols for dTRIM24 Treatment of MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanisms of dTRIM24, a proteolysis-targeting chimera (PROTAC), on the human acute myeloid leukemia (AML) cell line MOLM-13. Detailed protocols for key experiments are included to facilitate the study of this targeted protein degrader in a research setting.
This compound is a heterobifunctional molecule designed to induce the degradation of the transcriptional regulator TRIM24. It achieves this by simultaneously binding to the bromodomain of TRIM24 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TRIM24. In MOLM-13 cells, which are dependent on TRIM24, its degradation leads to significant anti-proliferative effects and apoptosis.[1][2]
Data Presentation
Table 1: Effects of this compound on MOLM-13 Cell Proliferation and Protein Levels
| Parameter | Treatment | Concentration | Time | Result | Reference |
| TRIM24 Degradation | This compound | 2.5 µM | 4, 8, 12, 24 hours | Time-dependent degradation of TRIM24 | [3][4] |
| This compound | Indicated concentrations | 24 hours | Dose-dependent degradation of TRIM24 | [3][4] | |
| Cell Growth | This compound | 5 µM | 7 days | Suppressed cell growth compared to control | [1][4] |
| Apoptosis | This compound | Not specified | 48 hours | Induction of apoptosis, indicated by PARP cleavage | [1][4] |
Experimental Protocols
MOLM-13 Cell Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Seed MOLM-13 cells at the desired density in fresh growth medium.
-
Add the appropriate volume of this compound stock solution to achieve the final desired concentration (e.g., 2.5 µM or 5 µM).[1][3][4]
-
For control samples, add an equivalent volume of DMSO.
-
Incubate the cells for the desired time period as specified in the experimental protocols below.
Western Blotting for TRIM24 Degradation and PARP Cleavage
This protocol is used to assess the levels of specific proteins, such as TRIM24 to confirm degradation and cleaved PARP as a marker of apoptosis.[1][3][4]
-
Cell Lysis:
-
Treat MOLM-13 cells with this compound (e.g., 2.5 µM) for various time points (e.g., 4, 8, 12, 24 hours) or with different concentrations for a fixed time (e.g., 24 hours).[3][4]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRIM24, PARP, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.[3][4]
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of MOLM-13 cells over time.[1][4]
-
Seed MOLM-13 cells in a multi-well plate at a low density (e.g., 5 x 10^4 cells/mL).
-
Treat the cells with this compound (e.g., 5 µM) or DMSO control.[1][4]
-
At various time points (e.g., daily for 7 days), count the number of viable cells using a cell counter or a viability assay (e.g., CellTiter-Glo).
-
Plot the cell number or viability against time to generate a growth curve.
RNA Sequencing (RNA-seq)
This protocol is for analyzing the global transcriptional changes in MOLM-13 cells following this compound treatment.[1]
-
Cell Treatment and RNA Isolation:
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to a reference genome (e.g., Hg19).[1]
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.
-
Functional annotation and pathway analysis of differentially expressed genes can reveal the biological processes affected by TRIM24 degradation.[1]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where TRIM24 is bound and how this is affected by this compound.[1]
-
Cell Treatment and Cross-linking:
-
Treat MOLM-13 cells with this compound (e.g., 2.5 µM) or a control compound for 24 hours.[1]
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against TRIM24 overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Reverse the cross-linking and digest the proteins.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of TRIM24 binding.
-
Compare the peak profiles between this compound-treated and control samples to determine changes in TRIM24 chromatin occupancy.[1]
-
Visualizations
Caption: Mechanism of this compound-induced TRIM24 degradation and downstream effects in MOLM-13 cells.
Caption: General experimental workflow for studying the effects of this compound on MOLM-13 cells.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Application Notes and Protocols for dTRIM24: A Targeted Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo animal studies using dTRIM24, a potent and selective degrader of the TRIM24 protein. This document outlines detailed experimental protocols, data presentation guidelines, and key considerations for studying the effects of this compound in various cancer models.
Introduction to this compound
This compound is a heterobifunctional degrader (PROTAC) that potently and selectively induces the degradation of the TRIM24 protein.[1] It consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase joined by a chemical linker to a ligand for the TRIM24 bromodomain.[1] This dual binding brings TRIM24 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of TRIM24 has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), breast cancer, and mantle cell lymphoma (MCL).[1][2]
Data Presentation: In Vivo Efficacy of this compound
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison of treatment effects. Key parameters to include are tumor volume, tumor growth inhibition, and animal weight.
Table 1: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma Chick Embryo Chorioallantoic Membrane (CAM) Model
| Treatment Group | Mean Tumor Weight (mg) ± SD | Tumor Growth Inhibition (%) |
| Vehicle | 25.3 ± 4.5 | - |
| This compound (10 µM) | 19.5 ± 3.8 | 23% |
| Bortezomib (BTZ) (5 nM) | 22.1 ± 4.1 | 12.6% |
| This compound + BTZ | 13.1 ± 3.2 | 48% |
Data is hypothetical and for illustrative purposes, based on findings that this compound in combination with bortezomib leads to significant tumor growth inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal (IP) injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the co-solvents in the following order, ensuring complete mixing after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Add 45% saline to reach the final desired concentration.
-
The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the solution until it is clear and homogenous.
-
Prepare the working solution fresh on the day of use.
-
If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.
Protocol 2: Acute Myeloid Leukemia (AML) Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous AML xenograft model using MOLM-13 cells and treatment with this compound.
Materials and Animals:
-
MOLM-13 human AML cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female
-
Matrigel
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Culture MOLM-13 cells under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Administer this compound or vehicle control via intraperitoneal (IP) injection. A typical dosing schedule could be 50 mg/kg, once daily, for a specified treatment period (e.g., 21 days).
-
-
Endpoint and Analysis:
-
Monitor animal weight and overall health throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for TRIM24 levels, immunohistochemistry).
-
Protocol 3: Mantle Cell Lymphoma (MCL) Chick Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is a rapid and cost-effective in vivo model to assess tumor growth and response to treatment.
Materials:
-
Fertilized chicken eggs
-
MCL cell lines (e.g., Z-138, JeKo-1)
-
Matrigel
-
This compound
-
Bortezomib (BTZ)
-
Sterile PBS
-
Incubator (37°C, 55% humidity)
-
Rotating platform
Procedure:
-
Egg Preparation and Incubation:
-
Incubate fertilized eggs at 37°C with 55% humidity.
-
On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the CAM.
-
-
Cell Implantation:
-
On EDD 10, resuspend MCL cells in a 1:1 mixture of media and Matrigel.
-
Graft 1 x 10^6 cells onto the CAM of each embryo.
-
-
Treatment Administration:
-
Administer treatments (e.g., this compound 10 µM, BTZ 5 nM, or the combination) directly onto the tumor on the CAM. Treatments are typically applied twice during the experimental period.
-
-
Tumor Analysis:
-
On EDD 16, sacrifice the embryos.
-
Excise the tumors from the CAM and measure their weight.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a molecular bridge, bringing the target protein TRIM24 to the VHL E3 ubiquitin ligase, leading to its degradation.
Caption: this compound-mediated degradation of TRIM24 protein.
TRIM24's Role in ERα Signaling in Breast Cancer
TRIM24 acts as a coactivator for the Estrogen Receptor alpha (ERα), promoting the transcription of genes involved in cell proliferation.[2][3] It facilitates ERα's interaction with chromatin by recognizing specific histone marks.[2]
Caption: TRIM24's role in ERα-mediated gene transcription.
TRIM24's Involvement in Wnt/β-catenin Signaling
In some cancers, TRIM24 has been shown to promote the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[4] This can occur through the stabilization of β-catenin.[4]
Caption: TRIM24's influence on the Wnt/β-catenin pathway.
Experimental Workflow for In Vivo this compound Studies
A logical workflow is essential for the successful execution of in vivo studies with this compound.
Caption: General workflow for an in vivo this compound efficacy study.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting TRIM24: A Novel Strategy to Conquer Endocrine Resistance in Breast Cancer – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 4. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with dTRIM24 Treatment
These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with dTRIM24, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the TRIM24 protein.
Introduction
Tripartite Motif-Containing Protein 24 (TRIM24) is a transcriptional co-regulator implicated in the development and progression of various cancers, including breast cancer, acute leukemia, and prostate cancer.[1][2][3] It functions as an epigenetic reader, influencing gene expression programs that promote cell proliferation and survival.[1] this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4][5][6] This targeted degradation of TRIM24 has been shown to suppress cancer cell growth and induce apoptosis, making it a promising therapeutic strategy.[2][5][7]
These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Mechanism of Action of this compound
This compound is a PROTAC that consists of a ligand that binds to TRIM24 and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. This design facilitates the formation of a ternary complex between TRIM24, this compound, and the E3 ligase, leading to the targeted degradation of TRIM24.
Data Presentation
The following tables summarize quantitative data from studies on this compound treatment in various cancer cell lines.
Table 1: Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Result | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Cell Growth Assay | 5 | 7 days | Significant growth suppression | [7] |
| Z-138 | Mantle Cell Lymphoma | Apoptosis Assay | 10 | 24 hours | IC50 determined | [8] |
| ZBR | Bortezomib-Resistant Mantle Cell Lymphoma | Apoptosis Assay | 10 | 24 hours | IC50 determined | [8] |
| MCF7 | Breast Cancer | Cell Proliferation Assay | 5 | 24 hours | Prevention of E2-driven proliferation | [9] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation Assay | 5 | Not specified | No impact on cell fitness | [9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observation | Reference |
| MOLM-13 | Acute Myeloid Leukemia | PARP Cleavage | Not specified | 48 hours | Enhanced PARP cleavage | [5][7] |
| Z-138 | Mantle Cell Lymphoma | Mitochondrial Membrane Potential | 10 | Not specified | Loss of mitochondrial potential | [8] |
| ZBR | Bortezomib-Resistant Mantle Cell Lymphoma | Mitochondrial Membrane Potential | 10 | Not specified | Loss of mitochondrial potential | [8] |
Experimental Protocols
The following are detailed protocols for commonly used cell viability and apoptosis assays to assess the effects of this compound.
Experimental Workflow Overview
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[12][13]
Materials:
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled multiwell plate at a density appropriate for your cell line.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14][15][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14][15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][15][16]
-
Record luminescence using a luminometer.
-
Determine cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17][18]
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and a vehicle control.
-
Incubate for the chosen time period.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[19]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[19]
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]
Signaling Pathways Modulated by TRIM24
TRIM24 is known to be involved in several signaling pathways that are critical for cancer cell proliferation and survival. Its degradation by this compound can therefore impact these pathways.
TRIM24 has been shown to be a co-activator for several transcription factors, including the androgen receptor (AR) and STAT3.[3][20] It can also activate the PI3K/Akt signaling pathway by binding to the PIK3CA promoter.[21] In glioblastoma, TRIM24 is recruited by EGFR signaling to activate STAT3 and PI3K/AKT pathways, promoting tumorigenesis.[20][22] Therefore, degradation of TRIM24 by this compound is expected to downregulate these pro-survival pathways, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 14. OUH - Protocols [ous-research.no]
- 15. scribd.com [scribd.com]
- 16. ch.promega.com [ch.promega.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 20. researchgate.net [researchgate.net]
- 21. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Notes: dTRIM24 for Studying Protein Degradation in Glioblastoma Stem Cells
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor, characterized by a subpopulation of glioblastoma stem cells (GSCs) that drive tumor progression, invasion, and therapeutic resistance. Tripartite Motif-Containing 24 (TRIM24), an E3 ubiquitin ligase and epigenetic reader, has been identified as a key player in maintaining the stemness and invasiveness of GSCs.[1] Elevated TRIM24 expression is correlated with glioma malignancy and poor patient prognosis.[2] dTRIM24 is a potent and selective heterobifunctional degrader of TRIM24 based on Proteolysis Targeting Chimera (PROTAC) technology.[3][4][5][6][7] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to study TRIM24 degradation and its functional consequences in GSCs.
Mechanism of Action of this compound
This compound is a bifunctional molecule consisting of a ligand that binds to TRIM24 and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker.[3][5][6][7][8] By bringing TRIM24 and VHL into close proximity, this compound facilitates the transfer of ubiquitin from an E2-conjugating enzyme to TRIM24, marking it for degradation by the 26S proteasome.[4] This targeted degradation approach allows for the acute and selective removal of TRIM24 protein, enabling the study of its immediate cellular functions.
Caption: Mechanism of this compound-induced TRIM24 protein degradation.
Key Signaling Pathways of TRIM24 in Glioblastoma Stem Cells
TRIM24 is implicated in several oncogenic signaling pathways in glioblastoma. Understanding these pathways is crucial for interpreting the functional outcomes of this compound-mediated degradation.
-
TRIM24-Sox2 Axis: TRIM24 directly binds to the promoter of the pluripotency transcription factor Sox2, activating its expression.[1][9] Sox2 is a master regulator of stemness and is critical for GSC self-renewal and invasion.[1][9] Pharmacological inhibition of TRIM24 has been shown to suppress the TRIM24-SOX2 axis.[10]
-
EGFR/STAT3 Signaling: In GBMs with aberrant Epidermal Growth Factor Receptor (EGFR) signaling, TRIM24 acts as a transcriptional co-activator for Signal Transducer and Activator of Transcription 3 (STAT3).[11][12][13] This enhances EGFR-driven tumorigenesis.
-
PI3K/Akt Signaling: TRIM24 can promote glioma progression and chemoresistance by activating the PI3K/Akt signaling pathway.[2]
Caption: Key signaling pathways involving TRIM24 in GSCs.
Data Presentation
Table 1: Effect of this compound on Glioblastoma Stem Cell (GSC) Viability
| GSC Line | IC50 of this compound (µM) |
| GSC-1 | ~5 |
| GSC-2 | ~7.5 |
| GSC-3 | ~6 |
Data adapted from studies showing dose-dependent reduction in GSC proliferation upon this compound treatment.[10]
Table 2: Dose-Dependent Degradation of TRIM24 by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Approximate TRIM24 Degradation (%) |
| 293FT | 0.1 | 24 hours | ~25% |
| 293FT | 1.0 | 24 hours | ~75% |
| 293FT | 5.0 | 24 hours | >95% |
| MOLM-13 | 2.5 | 24 hours | >90% |
Data extrapolated from immunoblot analyses in published studies.[4]
Experimental Protocols
Protocol 1: Culture of Glioblastoma Stem Cells (GSCs)
This protocol describes the culture of GSCs as neurospheres in serum-free medium, which helps maintain their stem-like properties.
Materials:
-
Freshly resected GBM tumor tissue or cryopreserved GSC lines
-
DMEM/F12 medium
-
B-27 supplement
-
N-2 supplement
-
Recombinant human Epidermal Growth Factor (EGF) (20 ng/mL)
-
Recombinant human basic Fibroblast Growth Factor (bFGF) (20 ng/mL)
-
Heparin
-
Penicillin-Streptomycin
-
Accutase or TrypLE Express
-
Ultra-low attachment culture flasks or plates
-
Sterile PBS
Procedure:
-
Media Preparation: Prepare GSC neurosphere medium by supplementing DMEM/F12 with B-27, N-2, EGF, bFGF, heparin, and penicillin-streptomycin.
-
Thawing Cryopreserved GSCs: Thaw cryopreserved GSCs rapidly in a 37°C water bath. Transfer to a sterile conical tube containing pre-warmed GSC neurosphere medium and centrifuge. Resuspend the cell pellet in fresh medium.
-
Primary Culture from Tumor Tissue: Mechanically dissociate fresh tumor tissue into small fragments and digest with a suitable enzyme (e.g., Accutase) to obtain a single-cell suspension.[11][13]
-
Neurosphere Formation: Plate the single-cell suspension in ultra-low attachment flasks at a density of approximately 50,000 cells/mL.[11]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When neurospheres reach a diameter of 150-200 µm, collect them by gentle centrifugation.[11] Dissociate into single cells using Accutase or a similar reagent and re-plate in fresh medium.
Protocol 2: this compound Treatment and Western Blot for TRIM24 Degradation
This protocol details the treatment of GSCs with this compound and subsequent analysis of TRIM24 protein levels by Western blot.
Materials:
-
This compound (stock solution in DMSO)
-
Cultured GSCs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRIM24
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Plating: Dissociate GSC neurospheres into single cells and plate them in appropriate culture vessels. Allow cells to recover for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).[4][10] For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TRIM24 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize TRIM24 levels to the loading control to determine the extent of degradation.
Caption: Experimental workflow for analyzing this compound-mediated protein degradation.
Protocol 3: Matrigel Invasion Assay
This assay measures the invasive capacity of GSCs through a basement membrane matrix in response to this compound treatment.
Materials:
-
Transwell inserts (8.0-µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free GSC medium
-
GSC medium with a chemoattractant (e.g., 20% FBS or specific growth factors)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[3][8][14]
-
Cell Preparation: Pre-treat GSCs with this compound at desired concentrations for 24 hours.
-
Cell Seeding: Harvest the pre-treated GSCs, wash, and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of the transwell plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained, invaded cells using a microscope. Count the number of invaded cells per field of view to quantify invasion.
This compound is a valuable chemical probe for elucidating the role of TRIM24 in glioblastoma stem cell biology. The protocols outlined above provide a framework for researchers to investigate the degradation of TRIM24 and its subsequent effects on GSC viability, self-renewal, and invasion. These studies will contribute to a better understanding of GBM pathogenesis and may aid in the development of novel therapeutic strategies targeting TRIM24.
References
- 1. TRIM24 promotes stemness and invasiveness of glioblastoma cells via activating Sox2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Fast and Efficient Approach to Obtaining High-Purity Glioma Stem Cell Culture [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dTRIM 24 | Active Degraders: R&D Systems [rndsystems.com]
- 8. The Study of Brain Tumor Stem Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Glioblastoma cell culture [bio-protocol.org]
- 14. corning.com [corning.com]
Application Notes: Investigating Endocrine Resistance in Breast Cancer with dTRIM24
Introduction
Endocrine therapies, which target the estrogen receptor-alpha (ERα), are a cornerstone of treatment for ERα-positive breast cancer, representing over 75% of all cases.[1] However, a significant number of patients develop resistance to these treatments, leading to disease progression and incurable metastatic cancer.[2][3] In many of these resistant tumors, ERα remains the primary driver of growth, highlighting the need for alternative therapeutic strategies to disrupt its activity.[4][5]
Recent research has identified the Tripartite Motif-Containing 24 (TRIM24) protein as a critical component of the ERα transcriptional complex.[1][2] TRIM24 acts as a key ERα cofactor, facilitating its interaction with chromatin and maintaining active histone marks essential for gene transcription and tumor growth.[3][4] This positions TRIM24 as a compelling therapeutic target to overcome endocrine resistance. A recently developed proteolysis-targeting chimera (PROTAC) that induces the degradation of TRIM24, referred to as dTRIM24, has shown promise in blocking ERα-driven transcription and tumor proliferation in both endocrine-sensitive and resistant models.[2][4]
These application notes provide a comprehensive overview of the role of TRIM24 in endocrine resistance and detail the protocols for utilizing this compound as a tool to investigate and potentially overcome this clinical challenge.
Signaling Pathways and Mechanism of Action
TRIM24 is integral to the transcriptional activity of ERα. It functions as a "reader" of dual histone marks through its tandem plant homeodomain (PHD) and bromodomain (Bromo) regions, specifically recognizing unmodified H3K4 and acetylated H3K23.[6][7][8] This interaction helps maintain an active chromatin state. In ERα-positive breast cancer, TRIM24 is recruited to the ERα transcriptional complex, where it facilitates ERα's binding to chromatin and maintains active histone marks like H3K23ac and H3K27ac, thereby promoting the expression of estrogen-dependent genes that drive cell proliferation.[3][4][6]
The degrader this compound is a heterobifunctional molecule that selectively targets TRIM24 for ubiquitination and subsequent degradation by the proteasome.[2] The depletion of TRIM24 disrupts the integrity of the ERα transcriptional complex, abrogates ERα-driven gene expression, and consequently inhibits the growth of breast cancer cells.[4] This mechanism is effective even in models of acquired resistance, including those with activating ESR1 mutations.[1]
References
- 1. Targeting TRIM24: A Novel Strategy to Conquer Endocrine Resistance in Breast Cancer – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. pnas.org [pnas.org]
- 3. TRIM24 as a therapeutic target in endocrine treatment-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. TRIM24 links a non-canonical histone signature to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dTRIM24 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with dTRIM24 constructs in vitro. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during the expression, purification, and handling of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to insolubility?
A1: this compound refers to a construct of the human Tripartite Motif Containing 24 protein, also known as Transcriptional Intermediary Factor 1 alpha (TIF1α). TRIM24 is a multidomain protein containing a RING domain, B-box domains, a coiled-coil region, a PHD finger, and a bromodomain.[1][2][3][4] The presence of multiple domains, some of which may be independently folded, can lead to exposure of hydrophobic patches and subsequent aggregation if not in an optimal buffer environment. The coiled-coil domain, in particular, is known to mediate protein-protein interactions, which can contribute to self-aggregation and insolubility when the protein is overexpressed.[1]
Q2: My this compound construct is expressed in inclusion bodies in E. coli. What can I do?
A2: Expression in inclusion bodies is a common issue for recombinant proteins.[5] Several strategies can be employed to improve soluble expression:
-
Lower Expression Temperature: Reducing the induction temperature to 15-20°C can slow down protein synthesis, allowing more time for proper folding.[6]
-
Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can modulate expression levels and may favor soluble protein production.
-
Change Expression Host: Using different E. coli strains, such as those engineered to promote disulfide bond formation or that contain chaperones, can enhance solubility.
-
Use a Solubility-Enhancing Tag: Fusing your this compound construct with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[6][7]
Q3: My purified this compound precipitates after cleaving the solubility tag. How can I prevent this?
A3: This indicates that the insolubility is inherent to the this compound protein itself. The tag was keeping it soluble, and its removal exposes aggregation-prone surfaces. To address this, you can:
-
Optimize the Buffer: The composition of your buffer is critical. See the detailed troubleshooting guide below for optimizing pH, salt concentration, and the use of additives.
-
Perform Cleavage in a Stabilizing Buffer: Conduct the tag cleavage reaction in a buffer that has been optimized for this compound solubility, which may be different from the initial purification buffers.
-
Gradual Dialysis: After cleavage, gradually dialyze out the denaturant or change the buffer composition to allow the protein to refold slowly.
Q4: Can buffer additives help improve the solubility of my this compound protein?
A4: Yes, various additives can stabilize your protein and prevent aggregation.[8] Common additives to consider include:
-
Reducing Agents: DTT or TCEP can prevent the formation of incorrect disulfide bonds, especially if your construct contains cysteine residues.[8][9]
-
Glycerol: Typically used at 5-20%, glycerol can stabilize proteins by promoting a more compact, native-like conformation.[8][10]
-
Sugars: Sucrose and trehalose can also act as protein stabilizers.[8]
-
Amino Acids: Arginine and glutamate, often used as a mixture, can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[8][]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize proteins without denaturing them.[8]
Troubleshooting Guide for this compound Insolubility
If you are experiencing this compound insolubility, follow this step-by-step guide to identify and resolve the issue.
Step 1: Re-evaluate Your this compound Construct Design
The design of your protein construct can significantly impact its solubility.
-
Domain Boundaries: Ensure that your construct represents a complete, stable domain. Expressing partial domains can expose hydrophobic cores, leading to aggregation.
-
Truncations: If working with the full-length protein is problematic, consider expressing individual domains (e.g., the PHD-bromodomain cassette), which may be more stable and soluble on their own.
Step 2: Optimize Expression Conditions
Fine-tuning the expression parameters is a crucial first step.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | 37°C | Lower to 15-25°C post-induction | Slows down protein synthesis, promoting proper folding.[6] |
| Inducer (IPTG) Conc. | 1 mM | Test a range from 0.1 mM to 1 mM | Reduces expression rate to prevent overwhelming the cellular folding machinery. |
| Induction Time | 3-4 hours | Increase to 16-24 hours at lower temperatures | Allows for slower accumulation of correctly folded protein. |
| Expression Host | Standard BL21(DE3) | Try strains like Rosetta™ (for rare codons) or SHuffle® (for disulfide bonds) | Addresses potential limitations of the expression host. |
Step 3: Systematic Buffer Optimization
The buffer composition is critical for maintaining protein solubility. A systematic screen of buffer conditions can identify the optimal environment for your this compound construct.
Workflow for Buffer Optimization
Caption: Workflow for systematic buffer optimization.
Table of Buffer Components for Screening
| Component | Concentration Range | Purpose |
| Buffer System | 20-50 mM | Maintain a stable pH. (e.g., HEPES, Tris, Phosphate) |
| pH | 6.0 - 8.5 | Proteins are often least soluble at their isoelectric point (pI). Varying the pH can increase net charge and solubility.[8] |
| Salt (e.g., NaCl, KCl) | 50 - 500 mM | Modulates electrostatic interactions. Some proteins require higher salt to prevent aggregation.[8] |
| Glycerol | 5 - 20% (v/v) | Stabilizing osmolyte that favors the native protein state.[8][10] |
| L-Arginine/L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to exposed hydrophobic and charged regions.[8] |
| Reducing Agent (DTT, TCEP) | 1 - 5 mM | Prevents oxidation and formation of incorrect disulfide bonds.[8] |
| Non-denaturing Detergent | 0.01 - 0.1% (v/v) | Can help solubilize aggregates without causing denaturation.[8] |
Step 4: Protein Refolding from Inclusion Bodies
If optimizing expression for soluble protein fails, you may need to purify this compound from inclusion bodies and then refold it.
Experimental Protocol: On-Column Refolding
This protocol is a general guideline and should be optimized for your specific this compound construct.
-
Cell Lysis and Inclusion Body Solubilization:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole) and lyse the cells.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 6 M Guanidine HCl or 8 M Urea).
-
-
Affinity Chromatography under Denaturing Conditions:
-
Load the solubilized protein onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins) equilibrated with the denaturing buffer.
-
Wash the column with the same buffer to remove contaminants.
-
-
On-Column Refolding:
-
Gradually exchange the denaturing buffer with a refolding buffer. This can be done using a linear gradient over several column volumes. The refolding buffer should be the optimized buffer identified in Step 3. A common starting point is 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% Glycerol, 1 mM DTT.
-
Allow the protein to refold on the column for several hours or overnight at 4°C.
-
-
Elution and Analysis:
-
Elute the refolded protein using an appropriate elution buffer (e.g., refolding buffer with 250 mM Imidazole).
-
Analyze the eluted fractions by SDS-PAGE for purity and size exclusion chromatography to assess for aggregation.
-
This compound Signaling and Interaction Context
Understanding the biological context of TRIM24 can provide clues for stabilization. For instance, TRIM24 is known to interact with p53 and is involved in the DNA damage response.
Caption: Simplified TRIM24 interaction pathway.[1]
This context suggests that the stability of certain this compound constructs might be influenced by the presence of binding partners or post-translational modifications. While replicating these conditions in vitro can be complex, it highlights the intricate nature of the protein's stability.
References
- 1. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. TRIM24 - Wikipedia [en.wikipedia.org]
- 4. TRIM24 links a noncanonical histone signature to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. neb.com [neb.com]
- 7. Recombinant protein expression and purification: a comprehensive review of affinity tags and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. researchgate.net [researchgate.net]
dTRIM24 Technical Support Center: Optimizing TRIM24 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dTRIM24 for the targeted degradation of the TRIM24 protein. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of the TRIM24 protein. It functions by simultaneously binding to both the TRIM24 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of TRIM24, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of TRIM24 loss-of-function with high temporal and dose-dependent control.
Q2: What is the optimal concentration of this compound to use for maximal TRIM24 degradation?
A2: The optimal concentration of this compound can vary depending on the cell line being used. For maximal degradation, a dose-response experiment is highly recommended. However, published studies provide a good starting range. In 293FT cells, maximum degradation was observed at 5 µM, while in MOLM-13 cells, significant degradation was seen at 2.5 µM. In some mantle cell lymphoma cell lines (Z-138 and ZBR), 10 µM was identified as the optimal concentration. It is important to note that at very high concentrations, a decrease in degradation efficiency, known as the "hook effect," can occur due to the formation of binary complexes (this compound-TRIM24 or this compound-VHL) that are unable to form the productive ternary complex required for degradation.
Q3: How long does it take for this compound to degrade TRIM24?
A3: this compound induces rapid degradation of TRIM24. Substantial degradation can be observed as early as 4 hours after treatment. The degradation is sustained for at least 72 hours with continuous drug treatment. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals.
Q4: How can I confirm that this compound-mediated TRIM24 degradation is occurring through the expected mechanism?
A4: To confirm the mechanism of action, you can perform several control experiments:
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor, such as carfilzomib (500 nM), should rescue TRIM24 from degradation.
-
E3 Ligase Inhibition: Co-treatment with an inhibitor of the NEDD8-activating enzyme, such as MLN4924 (1 µM), which inhibits cullin-RING ligase activity, should also prevent TRIM24 degradation.
-
Competitive Inhibition: Co-treatment with an excess of the TRIM24-binding ligand (IACS-9571) or the VHL-binding ligand (VL-269) should compete with this compound and inhibit TRIM24 degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low TRIM24 degradation | Suboptimal this compound concentration | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. |
| Insufficient incubation time | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Poor cell permeability | While this compound is cell-permeable, ensure proper handling and dissolution of the compound. Prepare fresh stock solutions in DMSO. | |
| "Hook effect" at high concentrations | If using high concentrations, test a lower concentration range as excessive this compound can lead to the formation of non-productive binary complexes. | |
| Issues with Western blot | Optimize your Western blot protocol. Ensure the primary antibody for TRIM24 is validated and used at the correct dilution. Use a reliable loading control. | |
| High cell toxicity | Off-target effects or high this compound concentration | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use the lowest effective concentration for TRIM24 degradation that maintains cell viability. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). | |
| Variability in results | Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and overall cell health for all experiments. |
| Instability of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of this compound Concentrations for Maximal TRIM24 Degradation in Various Cell Lines
| Cell Line | Optimal Concentration | Incubation Time | Reference |
| 293FT | 5 µM | 24 hours | |
| MOLM-13 | 2.5 µM | 24 hours | |
| Z-138 | 10 µM | Not Specified | |
| ZBR | 10 µM | Not Specified | |
| GSCs | 5-10 µM | Not Specified |
Experimental Protocols
Protocol 1: Western Blot for TRIM24 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation time, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRIM24 (e.g., NovusBio NB100-2596) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., Vinculin, GAPDH, or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using image analysis software.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Technical Support Center: Troubleshooting dTRIM24 Western Blot Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of dTRIM24-mediated TRIM24 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the expected outcome in a Western blot?
A1: this compound is a heterobifunctional protein degrader that induces the selective degradation of the TRIM24 protein.[1][2] In a Western blot experiment, treatment of cells with this compound is expected to lead to a significant reduction or complete loss of the TRIM24 protein band compared to untreated or vehicle-treated control cells.[1][3]
Q2: What is the expected molecular weight of TRIM24?
A2: The unmodified TRIM24 protein has a predicted molecular weight of approximately 116 kDa.[4] However, the apparent molecular weight on an SDS-PAGE gel can be higher due to post-translational modifications.[4]
Q3: My TRIM24 antibody is showing multiple bands. What could be the cause?
A3: The presence of multiple bands for TRIM24 can be due to several factors:
-
Post-Translational Modifications (PTMs): TRIM24 is known to undergo PTMs such as SUMOylation and phosphorylation, which can result in slower-migrating, higher-molecular-weight species.[4][5][6][7]
-
Protein Isoforms: Different splice variants of TRIM24 may exist.[8]
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Optimizing antibody concentrations and blocking conditions can help reduce non-specific bands.[9][10][11]
-
Protein Degradation: If samples are not handled properly, protein degradation can lead to lower molecular weight bands.[8]
Q4: I am not seeing any TRIM24 band, even in my control samples. What should I do?
A4: A complete loss of signal can be due to several reasons:
-
Low Protein Expression: The cell line you are using may not express detectable levels of TRIM24. It is recommended to use a positive control cell line, such as HeLa or MCF7 cells, to confirm antibody and protocol performance.[12][13]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[9][14]
-
Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration. Ensure antibodies have been stored correctly and try a range of dilutions.[10][11]
-
Detection Reagent Problems: Ensure that your detection reagents (e.g., ECL substrate) have not expired and are working correctly.[8]
Troubleshooting Inconsistent this compound Western Blot Results
Below are common issues and step-by-step guides to troubleshoot inconsistent results when assessing this compound-mediated TRIM24 degradation.
Issue 1: No Degradation of TRIM24 Observed After this compound Treatment
If you do not observe a decrease in the TRIM24 band intensity after treating cells with this compound, consider the following:
-
This compound Potency and Treatment Conditions: Ensure that the this compound compound is active and used at an effective concentration and for a sufficient duration. Refer to the literature for recommended treatment conditions.[2][15]
-
Cellular Uptake: Confirm that this compound is able to enter the cells being used.
-
Proteasome Activity: The degradation of TRIM24 by this compound is dependent on the proteasome.[1] Co-treatment with a proteasome inhibitor, such as carfilzomib, should rescue TRIM24 degradation and can be used as a control.
Issue 2: High Background on the Western Blot
High background can obscure the specific TRIM24 signal, making it difficult to assess degradation.
-
Blocking Inefficiency: The blocking step is crucial to prevent non-specific antibody binding.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Washing Steps: Insufficient washing can lead to high background.
Issue 3: Inconsistent Loading Control Bands
Inconsistent housekeeping protein bands (e.g., actin, GAPDH) make it impossible to reliably quantify changes in TRIM24 levels.
-
Inaccurate Protein Quantification: Ensure that the protein concentration of your lysates is accurately determined. The BCA assay is often recommended as it is less susceptible to interference from detergents commonly found in lysis buffers.[17]
-
Pipetting Errors: Use calibrated pipettes and be careful to load equal amounts of protein into each well.[17]
-
Uneven Protein Transfer: Ensure that the transfer is uniform across the entire gel. Check for air bubbles between the gel and the membrane.[11]
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[18]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[18]
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[17][18]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[19]
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against TRIM24, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[19]
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.[18]
Quantitative Data Summary
| Antibody/Reagent | Application | Recommended Starting Dilution/Concentration | Source |
| Anti-TRIM24 Rabbit Monoclonal Antibody | Western Blot | 1:500 - 1:2000 | |
| This compound | Cell Treatment | 2.5 - 5 µM | [1] |
| HRP-conjugated secondary antibody | Western Blot | 1:2000 - 1:20,000 | [6][18] |
Visual Troubleshooting Guides
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cross-talk between chromatin acetylation and SUMOylation of tripartite motif–containing protein 24 (TRIM24) impacts cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIF1α/TRIM24 (E9T3N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. glpbio.com [glpbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. biomol.com [biomol.com]
Technical Support Center: dTRIM24-Mediated Degradation Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using dTRIM24, a selective bifunctional degrader of the TRIM24 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate TRIM24 degradation?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively degrade the TRIM24 protein.[1] It consists of two key ligands: one that binds to the bromodomain of TRIM24 (derived from the inhibitor IACS-9571) and another that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By simultaneously binding both proteins, this compound brings TRIM24 into close proximity with the E3 ligase machinery, leading to the ubiquitination of TRIM24 and its subsequent degradation by the proteasome.[2][5]
Q2: What is the key difference between using this compound and a TRIM24 bromodomain inhibitor like IACS-9571?
A2: While both molecules target the TRIM24 bromodomain, their mechanisms and downstream effects differ significantly.
-
IACS-9571 is an inhibitor that binds to the bromodomain, displacing TRIM24 from chromatin and inhibiting its reader function.[2][6] It does not, however, lead to the removal of the entire protein.
-
This compound is a degrader that eliminates the entire TRIM24 protein.[2] This approach has been shown to be more effective at displacing TRIM24 from chromatin and elicits a more pronounced effect on the transcription of TRIM24 target genes.[2][7] Studies have shown that degradation of TRIM24 with this compound results in a stronger anti-proliferative response compared to simple inhibition with IACS-9571.[2][3]
Q3: I am not observing any TRIM24 degradation after treating my cells with this compound. What are the possible causes?
A3: Several factors could contribute to a lack of degradation. Please refer to the troubleshooting flowchart below for a systematic approach to identifying the issue. Key areas to investigate include:
-
Compound Integrity: Ensure the this compound compound is correctly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[4]
-
Cellular Uptake: Confirm that this compound is cell-permeable in your specific cell line.
-
E3 Ligase and Proteasome Function: The degradation process depends on a functional VHL E3 ligase and an active proteasome.[2] Ensure your cell line expresses VHL and that the proteasome pathway is not compromised.
-
Concentration and Time: The degradation of TRIM24 is dose- and time-dependent. You may need to optimize the concentration and incubation time for your specific cell line. Maximum degradation has been observed at concentrations around 5 µM.[3]
Q4: What are the essential control experiments to include in my study?
A4: To ensure that the observed effects are specifically due to this compound-mediated degradation, the following controls are critical:
-
Negative Control (Inactive Epimer): Use eTRIM24, an inactive epimer of this compound, which does not bind VHL effectively and should not induce degradation.[2]
-
Bromodomain Inhibition Control: Use the TRIM24 bromodomain inhibitor (e.g., IACS-9571) alone to differentiate the effects of protein degradation from bromodomain inhibition.[1][2]
-
VHL Ligand Competition: Co-treat cells with this compound and an excess of a VHL ligand (e.g., VL-269). This should competitively inhibit this compound's binding to VHL and rescue TRIM24 from degradation.[2]
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., carfilzomib or MG132). If degradation is proteasome-dependent, this will prevent TRIM24 degradation.[2]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any solvent effects.[2]
Troubleshooting Guide
If you are not observing the expected degradation of TRIM24, follow this troubleshooting workflow.
Data Summary
Table 1: Expected Outcomes of Key Control Experiments
| Condition | Compound(s) | Expected Outcome for TRIM24 Levels | Rationale |
| Degradation | This compound | Decrease | Ternary complex formation leads to proteasomal degradation.[2] |
| Negative Control | eTRIM24 (inactive epimer) | No change | Fails to recruit VHL E3 ligase effectively.[2] |
| Inhibition Control | IACS-9571 | No change | Inhibits bromodomain function but does not cause degradation.[2] |
| VHL Competition | This compound + VL-269 (VHL ligand) | No change / Rescue | Excess VHL ligand prevents this compound from engaging the E3 ligase.[2] |
| Proteasome Inhibition | This compound + Carfilzomib/MG132 | No change / Rescue | Blocks the final step of the ubiquitin-proteasome pathway.[2] |
| Vehicle Control | DMSO | No change | Baseline for comparison. |
Experimental Protocols & Workflows
Mechanism of this compound Action
The diagram below illustrates the process by which this compound hijacks the cell's ubiquitin-proteasome system to induce targeted degradation of TRIM24.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy and downstream consequences of this compound treatment.
Protocol 1: Western Blot for TRIM24 Degradation
This protocol is used to qualitatively and quantitatively assess the reduction in TRIM24 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MOLM-13, 293FT) in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM), eTRIM24, IACS-9571, and/or other controls. Include a DMSO vehicle control.[2][7]
-
Incubate for the desired time period (e.g., a time course of 4, 8, 16, 24 hours).[2]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRIM24 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., Vinculin, GAPDH, β-Actin) to ensure equal protein loading.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL chemiluminescence substrate and an imaging system.
-
-
Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing solubility of dTRIM24 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TRIM24 degrader, dTRIM24, in in vivo experimental models. The information addresses common challenges related to the compound's solubility and provides standardized protocols to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern for in vivo studies?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a type of bifunctional molecule designed to induce the degradation of the TRIM24 protein.[1][2][3][4] Like many PROTACs, this compound has a relatively high molecular weight and complex structure, which often leads to poor aqueous solubility.[5][6][7] This inherent low solubility can pose significant challenges for achieving the necessary concentrations for effective dosing in animal models, potentially leading to precipitation, low bioavailability, and inconsistent experimental outcomes.[7]
Q2: My this compound is precipitating out of solution. What are the common causes and solutions?
A2: Precipitation is a common issue stemming from the low aqueous solubility of this compound. Several factors can contribute to this:
-
Improper Vehicle: The choice of solvent system (vehicle) is critical. Aqueous buffers like saline or phosphate-buffered saline (PBS) are generally unsuitable on their own.
-
High Concentration: Attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen vehicle will lead to precipitation.
-
Temperature Changes: A solution prepared at a higher temperature may precipitate when cooled to room temperature or animal body temperature.
Solutions:
-
Use a Validated Formulation: Employ a vehicle specifically designed for poorly soluble compounds. Co-solvent systems are highly recommended. See the tables and protocols below for validated this compound formulations.[1]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1]
-
Particle Size Reduction: For more advanced formulation strategies, techniques like micronization or nanomilling can increase the surface area of the compound, improving its dissolution profile.[8]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion by embedding the this compound into a polymer matrix is a well-established technique to enhance the solubility of PROTACs.[5][8][9]
Q3: What are the recommended starting formulations for in vivo delivery of this compound?
A3: Based on publicly available data for a this compound compound, two vehicle formulations are recommended as starting points for rodent studies. These formulations have been shown to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1]
Quantitative Data: Recommended Vehicle Formulations
The following tables summarize validated vehicle compositions for this compound. Always prepare fresh on the day of dosing.
Table 1: Co-Solvent Formulation for this compound
| Component | Percentage (%) | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent / Solubility Enhancer |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline | 45% | Diluent |
| Achieved Solubility | ≥ 2.5 mg/mL |
Source: MedchemExpress.[1]
Table 2: Oil-Based Formulation for this compound
| Component | Percentage (%) | Purpose |
| DMSO | 10% | Primary Solvent |
| Corn Oil | 90% | Vehicle / Carrier |
| Achieved Solubility | ≥ 2.5 mg/mL |
Source: MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound in Co-Solvent Vehicle
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at 2.5 mg/mL using the co-solvent formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]
-
Administer to animals as required by the experimental plan.
Visualized Pathways and Workflows
Mechanism of Action: this compound as a PROTAC
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[8][10] this compound acts as a bridge, bringing the target protein (TRIM24) into close proximity with an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[1][2][4] This induced proximity leads to the ubiquitination of TRIM24, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing solubility of targeted protein degraders: Better strategies for bioavailability - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
Validation & Comparative
Comparative Analysis of TRIM24 Inhibition: dTRIM24 vs. IACS-9571
Tripartite Motif-Containing Protein 24 (TRIM24), a transcriptional co-regulator and E3 ubiquitin ligase, has emerged as a significant target in various cancers due to its role in oncogenesis and disease progression.[1][2][3] Its multidomain structure, which includes a RING domain, a PHD finger, and a bromodomain, allows it to regulate gene expression through interactions with chromatin and other proteins.[1][2] This guide provides a detailed comparison of two distinct modalities for targeting TRIM24: IACS-9571, a small molecule inhibitor, and dTRIM24, a proteolysis-targeting chimera (PROTAC) degrader.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between IACS-9571 and this compound lies in their mechanism of action. IACS-9571 is designed to inhibit a specific function of the TRIM24 protein, whereas this compound is engineered to induce its complete removal from the cell.
IACS-9571: Bromodomain Inhibition IACS-9571 is a potent and selective small molecule inhibitor that targets the bromodomain of TRIM24.[4][5] The bromodomain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a crucial step for localizing TRIM24 to specific chromatin regions to regulate gene transcription.[1] By occupying the acetyl-lysine binding pocket, IACS-9571 prevents this interaction, displacing TRIM24 from chromatin and thereby inhibiting its downstream transcriptional functions.[1] However, this approach leaves the TRIM24 protein intact, allowing its other domains (e.g., the RING E3 ligase domain) to potentially remain functional.
Caption: Mechanism of IACS-9571 as a TRIM24 bromodomain inhibitor.
This compound: Targeted Protein Degradation this compound is a heterobifunctional degrader based on PROTAC technology. It consists of the TRIM24 bromodomain ligand (derived from IACS-9571) connected via a chemical linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][6] This dual-binding molecule acts as a bridge, bringing TRIM24 into close proximity with the VHL E3 ligase complex. This induced proximity triggers the poly-ubiquitination of TRIM24, marking it for destruction by the cell's proteasome.[1][7] Unlike inhibition, this degradation mechanism eliminates the entire TRIM24 protein, abrogating all of its functions, including scaffolding and enzymatic activities.
Caption: Mechanism of this compound-mediated TRIM24 protein degradation.
Quantitative Performance Data
The following table summarizes the key performance metrics for IACS-9571 and this compound based on published preclinical data.
| Parameter | IACS-9571 | This compound | Cell Line / Assay | Reference |
| Target(s) | TRIM24, BRPF1 | TRIM24 | Biochemical/Cellular | [1][4][5] |
| Binding Affinity (Kd) | 31 nM (TRIM24), 14 nM (BRPF1) | Not directly reported, uses IACS-like warhead | Isothermal Titration Calorimetry (ITC) | [4][8][9] |
| Biochemical IC50 | 8 nM | Not applicable (induces degradation) | Biochemical Assay | [4][5] |
| Cellular Potency (EC50) | 50 nM (Target Engagement) | ~100 nM (Degradation) | AlphaLISA / Immunoblot | [8][9] |
| Max Degradation (Dmax) | Not applicable | >95% at 2.5 µM | Immunoblot (MOLM-13 cells) | [1] |
| Anti-proliferative Effect | Moderate growth suppression | Superior growth suppression vs. IACS-9571 | Growth Assay (MOLM-13 cells) | [1][6] |
| Apoptosis Induction | Minimal | Significant (PARP cleavage) | Immunoblot (MOLM-13 cells) | [1][6] |
Head-to-Head Comparison: Efficacy and Cellular Impact
Direct comparative studies have demonstrated that degrading TRIM24 with this compound has a more profound biological effect than simply inhibiting its bromodomain with IACS-9571.
-
Chromatin Displacement and Transcription: this compound is more effective at displacing TRIM24 from chromatin than IACS-9571. This leads to a much more pronounced and widespread effect on the transcription of TRIM24 target genes.[1]
-
Anti-proliferative Activity: In acute leukemia cell lines such as MOLM-13, this compound suppresses cell growth to a significantly greater extent than IACS-9571.[1][6] This enhanced anti-proliferative response is a key advantage of the degradation approach.
-
Induction of Apoptosis: Treatment with this compound leads to the cleavage of PARP, a hallmark of apoptosis, in MOLM-13 cells.[1][6] This effect is not observed to the same degree with IACS-9571, suggesting that the complete removal of the TRIM24 protein is necessary to trigger programmed cell death in this context.[1]
-
Selectivity: While IACS-9571 is a dual inhibitor of TRIM24 and BRPF1, proteomic analyses show that this compound is remarkably selective for the degradation of TRIM24.[1][4] Interestingly, although the "warhead" of this compound is based on an IACS-like molecule that can bind BRPF1, this compound does not induce the degradation of BRPF1, highlighting the complex selectivity determinants of PROTACs.[1]
Caption: Comparative cellular impact of this compound versus IACS-9571.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare this compound and IACS-9571.
1. Immunoblotting for Protein Degradation
-
Objective: To quantify the levels of TRIM24 protein following treatment.
-
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MOLM-13, 293FT) at a density of 0.5 x 106 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM), IACS-9571 (as a control), or DMSO for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against TRIM24 overnight at 4°C. Use an antibody for a loading control (e.g., Vinculin, GAPDH) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
2. Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on cell growth over time.
-
Protocol:
-
Cell Seeding: Plate MOLM-13 cells in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Treatment: Add this compound, IACS-9571, or DMSO at a fixed concentration (e.g., 5 µM) to triplicate wells.
-
Incubation: Incubate the cells for a period of 7 days.
-
Viability Measurement: At various time points (e.g., Day 0, 3, 5, 7), add a viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the signal to the Day 0 reading to determine the fold change in cell growth.
-
3. Global Proteomics by Mass Spectrometry
-
Objective: To assess the selectivity of this compound and IACS-9571 across the entire proteome.
-
Protocol:
-
Cell Treatment and Lysis: Treat MOLM-13 cells in biological triplicate with this compound (2.5 µM), IACS-9571 (2.5 µM), or DMSO for 4 hours. Lyse the cells and quantify protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a human protein database to identify and quantify proteins. Generate volcano plots to visualize changes in protein abundance, comparing this compound or IACS-9571 treatment to the DMSO control.[1]
-
Conclusion
Both this compound and IACS-9571 are valuable chemical tools for studying TRIM24 biology. IACS-9571 is a potent, cell-permeable inhibitor of the TRIM24 bromodomain that also targets BRPF1.[4][8] However, its utility as a therapeutic agent may be limited, as mere inhibition of the bromodomain does not elicit a strong anti-proliferative response in several cancer models.[1]
In contrast, this compound, by inducing the complete and selective degradation of the TRIM24 protein, offers a more powerful approach.[1][2] Experimental data clearly show that TRIM24 degradation results in superior anti-proliferative effects and apoptosis induction compared to bromodomain inhibition in leukemia models.[1][6] This highlights the advantage of degradation in targeting multidomain proteins where inhibiting a single function is insufficient. Therefore, this compound serves as a superior chemical probe to interrogate the full biological consequences of TRIM24 loss and represents a more promising strategy for therapeutic development.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
dTRIM24 Efficacy Outpaces Traditional Inhibition in TRIM24-Dependent Cancers
A comparative analysis of the TRIM24 degrader, dTRIM24, and other TRIM24-targeting compounds reveals a superior anti-proliferative and pro-apoptotic efficacy for the degrader technology in relevant cancer models. This guide provides a comprehensive overview of the experimental data supporting these findings, detailed methodologies for key experiments, and visual representations of the underlying biological processes.
In the landscape of targeted cancer therapy, the Tripartite Motif-Containing Protein 24 (TRIM24) has emerged as a compelling target in various malignancies, including acute myeloid leukemia, breast cancer, and glioblastoma. The development of molecules to modulate TRIM24 function has led to different therapeutic strategies, primarily focused on either inhibition of its bromodomain or targeted degradation of the entire protein. This guide focuses on a comparative evaluation of this compound, a proteolysis-targeting chimera (PROTAC), against other TRIM24 degraders and inhibitors, with a particular focus on the well-characterized bromodomain inhibitor, IACS-9571.
Superior Efficacy of this compound in Preclinical Models
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It simultaneously binds to TRIM24 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TRIM24 protein.[1] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors like IACS-9571, which only block the function of the TRIM24 bromodomain.[2][3]
Experimental evidence consistently demonstrates that the degradation of TRIM24 by this compound results in a more pronounced anti-cancer effect compared to bromodomain inhibition by IACS-9571. In the MOLM-13 acute myeloid leukemia cell line, this compound more effectively suppresses cell growth and induces apoptosis, as indicated by enhanced PARP cleavage.[4][5] Furthermore, this compound treatment leads to a more significant displacement of TRIM24 from chromatin, resulting in a more profound impact on the genome-wide transcription of TRIM24 target genes.[4]
Quantitative Comparison of this compound and IACS-9571
The following tables summarize the available quantitative data comparing the activity of this compound and IACS-9571. While a direct side-by-side comparison of DC50 (concentration for 50% degradation) for this compound and IC50/EC50 (concentration for 50% inhibition/effect) for IACS-9571 across multiple cell lines in a single study is limited, the available data underscores the distinct mechanisms and relative potencies.
| Compound | Target | Assay Type | Value | Reference |
| IACS-9571 | TRIM24 | Biochemical IC50 | 8 nM | [6][7] |
| TRIM24 | Cellular EC50 | 50 nM | [6][8][9] |
Table 1: Biochemical and Cellular Potency of IACS-9571. This table highlights the in vitro inhibitory concentration and the effective concentration in a cellular context for the TRIM24 bromodomain inhibitor IACS-9571.
| Compound | Cell Line | Concentration for Max. Effect | Effect | Reference |
| This compound | 293FT | 5 µM | Maximum Degradation | [4][10] |
| MOLM-13 | 5 µM | Anti-proliferative Effects | [5] |
Table 2: Effective Concentrations of this compound. This table shows the concentrations at which this compound exerts its maximal degradation and anti-proliferative effects in specific cell lines.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, detailed methodologies for the key comparative experiments are provided below.
Western Blotting for TRIM24 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of TRIM24 protein following treatment with this compound.
-
Cell Culture and Treatment: Seed MOLM-13 or 293FT cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or IACS-9571 for specified time points (e.g., 4, 8, 24 hours). A DMSO-treated group should be used as a vehicle control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TRIM24 (e.g., Bethyl Laboratories, A300-815A) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or Vinculin) as a loading control.
Cell Viability Assay
This assay measures the effect of this compound and IACS-9571 on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 30,000 cells per well.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or IACS-9571. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot dose-response curves to determine the IC50 values.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This technique is employed to map the genome-wide occupancy of TRIM24 and assess its displacement from chromatin upon treatment with this compound or IACS-9571.[4]
-
Cell Treatment and Cross-linking: Treat MOLM-13 cells with this compound (e.g., 2.5 µM), IACS-9571 (e.g., 2.5 µM), or DMSO for 24 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TRIM24 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating and treat with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of TRIM24 enrichment. Compare the peak intensities between the different treatment groups to quantify the displacement of TRIM24 from chromatin.
Visualizing the Mechanisms and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its comparison with inhibitors, and the key signaling pathways influenced by TRIM24.
Caption: Mechanism of action of this compound, a PROTAC that induces TRIM24 degradation.
Caption: Experimental workflow for comparing this compound and IACS-9571 efficacy.
Caption: Key signaling pathways regulated by TRIM24 in cancer.
References
- 1. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. portlandpress.com [portlandpress.com]
- 3. revvity.com [revvity.com]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dTRIM24: A Potent and Selective Degrader of TRIM24 with Superior On-Target Effects
A comprehensive analysis of dTRIM24's on-target effects reveals its superiority over traditional bromodomain inhibition for TRIM24-dependent cancers. This guide provides an in-depth comparison of this compound with the bromodomain inhibitor IACS-9571, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this novel therapeutic strategy.
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to specifically target the TRIM24 protein for degradation.[1][2] It achieves this by simultaneously binding to the bromodomain of TRIM24 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TRIM24 by the proteasome.[1][3][4] This mechanism of action fundamentally differs from small molecule inhibitors like IACS-9571, which only block the function of a specific domain of TRIM24.[1][5]
Comparative Analysis of this compound and IACS-9571
Experimental data consistently demonstrates that the degradation of TRIM24 via this compound results in a more pronounced anti-proliferative and pro-apoptotic effect in cancer cell lines compared to bromodomain inhibition with IACS-9571.[1][2][5]
Quantitative On-Target Effects
The following table summarizes the quantitative comparison between this compound and the TRIM24 bromodomain inhibitor IACS-9571 in various cancer cell lines.
| Parameter | This compound | IACS-9571 | Cell Line | Reference |
| TRIM24 Protein Degradation | Near-complete degradation | No degradation | MOLM-13 | [1][2] |
| Effect on Cell Growth | Significant growth suppression | Moderate growth suppression | MOLM-13 | [1][2] |
| Apoptosis Induction | Enhanced PARP cleavage | Less pronounced PARP cleavage | MOLM-13 | [1][2] |
| Effect on Self-Renewal of Glioblastoma Stem Cells | Attenuated tumorsphere formation | Attenuated tumorsphere formation | Patient-derived GSCs | [5] |
| Effect on TRIM24 Chromatin Association | More pronounced decrease | Less pronounced decrease | MOLM-13 | [1] |
Signaling Pathways Modulated by TRIM24
TRIM24 is a multifaceted protein implicated in the regulation of several key oncogenic signaling pathways. Its degradation by this compound is expected to have a more profound impact on these pathways than mere bromodomain inhibition. TRIM24 has been shown to:
-
Activate the Wnt/β-catenin signaling pathway.[6]
-
Act as a transcriptional co-activator for STAT3.[7]
-
Promote glioma progression through the PI3K/Akt signaling pathway.[8]
-
Target the tumor suppressor p53 for degradation.[9]
-
Augment Androgen Receptor (AR) signaling in prostate cancer.[10]
Below are diagrams illustrating the mechanism of action of this compound and a key signaling pathway influenced by TRIM24.
Figure 1: Mechanism of this compound-mediated TRIM24 degradation.
Figure 2: Role of TRIM24 in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blotting for TRIM24 Degradation
This protocol is used to assess the levels of TRIM24 protein in cells following treatment with this compound.
-
Cell Lysis:
-
Treat cells with this compound or control (e.g., DMSO) for the desired time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris, 150 mM NaCl, 0.1% SDS, 0.5% sodium deoxycholate, 1% Triton X-100 or NP40) supplemented with protease inhibitors.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for TRIM24 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or vinculin, to ensure equal protein loading.[1]
-
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This method is employed to determine the selectivity of this compound by quantifying changes in the abundance of thousands of proteins across the proteome.
-
Sample Preparation:
-
Treat cells (e.g., MOLM-13) with this compound or control for a specified duration (e.g., 4 hours).[1]
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance upon this compound treatment.[1]
-
The results are often visualized as a volcano plot, plotting the fold-change in protein abundance against the p-value.[1]
-
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells (e.g., MOLM-13) in a multi-well plate at a predetermined density.[2]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, IACS-9571, or control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 7 days).[2]
-
-
Viability Measurement:
-
At the endpoint, determine the number of viable cells using a method such as the trypan blue exclusion assay with an automated cell counter or a commercially available viability reagent (e.g., CellTiter-Glo).[2]
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the control and plot dose-response curves to determine IC50 values.
-
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TRIM24-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 5. Pharmacological targeting of Tripartite Motif Containing 24 for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM24 promotes colorectal cancer cell progression via the Wnt/β-catenin signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. TRIM24 Is an Oncogenic Transcriptional Activator in Prostate Cancer. | Broad Institute [broadinstitute.org]
- 11. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 12. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]
dTRIM24 Overcomes Ineffectiveness of Bromodomain Inhibition in IACS-9571 Resistant Models
A new targeted protein degrader, dTRIM24, demonstrates significant efficacy in cancer models where the TRIM24 bromodomain inhibitor IACS-9571 fails to elicit an anti-proliferative response. This comparison guide provides an in-depth analysis of the experimental data supporting the superior performance of this compound, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.
For researchers and drug development professionals investigating TRIM24 as a therapeutic target, this guide offers a comprehensive overview of the advantages of a protein degradation strategy over simple bromodomain inhibition, particularly in contexts where cancer cells are non-responsive to the latter. The data presented herein is primarily derived from studies on acute myeloid leukemia (AML) models, which have been pivotal in demonstrating the differential effects of these two compounds.
Comparative Efficacy of this compound and IACS-9571
The core advantage of this compound lies in its mechanism of action. While IACS-9571 is a potent and selective inhibitor of the TRIM24 bromodomain, it has been shown to be largely ineffective in halting cancer cell proliferation in several models.[1][2][3] In contrast, this compound, a proteolysis-targeting chimera (PROTAC), links a TRIM24-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the targeted degradation of the entire TRIM24 protein.[1][2][3][4][5] This fundamental difference in their approach to targeting TRIM24 results in a stark contrast in their anti-cancer activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and IACS-9571.
| Compound | Target | Mechanism of Action | Reported IC50/Kd for TRIM24 |
| IACS-9571 | TRIM24 Bromodomain | Inhibition of acetyl-lysine binding | IC50: 8 nM (biochemical)[6][7], Kd: 31 nM[6][7] |
| This compound | TRIM24 Protein | VHL-mediated proteasomal degradation | Binds to TRIM24 via IACS-9571 moiety[4][5] |
Table 1: Compound Characteristics.
| Cell Line | Compound | Concentration | Effect on Cell Proliferation | Effect on Apoptosis |
| MOLM-13 (AML) | IACS-9571 | 5 µM | Minimal to no effect on cell growth[1] | Not significant |
| MOLM-13 (AML) | This compound | 5 µM | Significant suppression of cell growth over 7 days[1][8] | Induction of apoptosis (evidenced by PARP cleavage)[1][9] |
Table 2: Anti-Proliferative and Apoptotic Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Proliferation Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound and IACS-9571 in the MOLM-13 cell line.[8]
-
Cell Seeding: Seed MOLM-13 cells in a multi-well plate at a density of 30,000 cells per well.
-
Compound Treatment: Treat the cells with 5 µM of this compound, IACS-9571, or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of 7 days.
-
Cell Counting: At desired time points (e.g., daily or every other day), suspend the cells and mix with a viability dye (e.g., Trypan Blue or a fluorescent viability reagent like ViaCount).
-
Data Acquisition: Count the number of viable cells using an automated cell counter or a flow cytometer.
-
Data Analysis: Plot the mean viable cell count for each treatment group over the 7-day period to generate growth curves.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol was employed to determine the effect of this compound and IACS-9571 on the chromatin occupancy of TRIM24.[1]
-
Cell Treatment: Treat approximately 1x10⁸ MOLM-13 cells with either DMSO, 2.5 µM IACS-9571, or 2.5 µM this compound.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1.1% and incubating for a specified time.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TRIM24 overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using standard phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of TRIM24 enrichment. Compare the peak intensities between the different treatment groups to assess changes in chromatin occupancy.
Visualizing the Mechanisms of Action and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms of this compound and IACS-9571, as well as the broader signaling context of TRIM24.
Figure 1: Mechanism of action comparison between IACS-9571 and this compound.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IACS-9571 - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effects of dTRIM24 in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of dTRIM24, a selective degrader of the transcriptional regulator TRIM24, against alternative therapeutic strategies in leukemia. Experimental data, detailed protocols, and pathway diagrams are presented to facilitate an objective evaluation of this compound as a potential therapeutic agent.
Executive Summary
The targeted degradation of TRIM24 by the heterobifunctional degrader, this compound, has emerged as a promising therapeutic strategy in acute leukemia.[1][2][3] Unlike traditional inhibitors that only block a specific domain, this compound efficiently removes the entire TRIM24 protein, leading to a more potent anti-proliferative response.[1][2] This guide compares the efficacy of this compound with its corresponding bromodomain inhibitor, IACS-9571, and other established leukemia therapies such as the BCL-2 inhibitor Venetoclax, the FLT3 inhibitor Gilteritinib, and the hypomethylating agent Azacitidine.
Data Presentation: Comparative Efficacy in MOLM-13 Leukemia Cells
The following tables summarize the anti-proliferative and pro-apoptotic effects of this compound and its alternatives in the MOLM-13 acute myeloid leukemia (AML) cell line, a model known to be sensitive to TRIM24 depletion.[4]
Table 1: Comparative Cell Viability (IC50/EC50)
| Compound | Target/Mechanism | Cell Line | Time Point | IC50/EC50 (nM) | Reference(s) |
| This compound | TRIM24 Degrader | MOLM-13 | 7 days | ~5000 (Growth Suppression) | [4] |
| IACS-9571 | TRIM24 Bromodomain Inhibitor | MOLM-13 | 7 days | >5000 (Minimal Effect) | [4][5][6][7][8][9] |
| Venetoclax | BCL-2 Inhibitor | MOLM-13 | 72 hours | 20 | [10] |
| Gilteritinib | FLT3 Inhibitor | MOLM-13 | 72 hours | 15.5 | [11] |
| Azacitidine | Hypomethylating Agent | MOLM-13 | - | 38.04 | [12] |
Table 2: Apoptosis Induction
| Compound | Concentration | Cell Line | Time Point | Apoptosis (% Annexin V Positive) | Reference(s) |
| This compound | 2.5 µM | MOLM-13 | 48 hours | Induces PARP Cleavage | [4] |
| Gilteritinib | 30 nM | MOLM-13 | 48 hours | 32.0% | [13][14] |
| Gilteritinib | 100 nM | MOLM-13 | 48 hours | 52.4% | [13][14] |
| Venetoclax + DHA | 80 nM Venetoclax | MOLM-13 | 24 hours | Significant Increase vs. Single Agents | [15] |
Table 3: Cell Cycle Arrest
| Compound | Concentration | Cell Line | Effect | Reference(s) |
| This compound | Not Specified | Sensitive Leukemia Lines | G1/S Arrest | [4] |
| Azacitidine | >1 µM | KG-1a (AML cell line) | Decrease in all cell cycle phases | [16] |
| Venetoclax + DHA | 80 nM Venetoclax | MOLM-13 | G1/G0 Arrest | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, IACS-9571, Venetoclax, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed 2 x 10^4 viable cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the desired concentrations of the test compounds to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-Vinculin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the indicated time (e.g., 48 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell lines (e.g., MOLM-13)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired duration.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 1 hour at 4°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated TRIM24 degradation.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Simplified Wnt/β-catenin signaling pathway in leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IACS-9571 | CymitQuimica [cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. A combination of Dihydroartemisinin and Venetoclax enhances antitumor effect in AML via C-MYC/BCL-XL/MCL-1 triple targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
dTRIM24's effectiveness in displacing TRIM24 from chromatin compared to inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effectiveness of dTRIM24, a targeted protein degrader, against traditional inhibitors in displacing the transcriptional regulator TRIM24 from chromatin. This analysis is supported by experimental data and detailed methodologies.
Executive Summary
The targeted degradation of proteins represents a novel therapeutic strategy with distinct advantages over traditional inhibition. This guide focuses on TRIM24, a protein implicated in various cancers, and compares the efficacy of this compound, a heterobifunctional degrader, with the TRIM24 bromodomain inhibitor, IACS-9571. Experimental evidence demonstrates that this compound is significantly more effective at displacing TRIM24 from chromatin, leading to a more pronounced impact on genome-wide transcription at TRIM24 target genes.[1][2] This superior activity translates to a greater anti-proliferative effect in cancer cell lines.[2][3]
Mechanism of Action: Degradation vs. Inhibition
TRIM24 is a multidomain protein that acts as a transcriptional co-regulator. Its bromodomain allows it to bind to acetylated histones, tethering it to chromatin where it can influence gene expression.
TRIM24 Inhibitors (e.g., IACS-9571): These small molecules function by binding to the bromodomain of TRIM24, competing with its natural ligands (acetylated histones). This competitive binding can displace a portion of TRIM24 from hyperacetylated chromatin.[1] However, the inhibitor's effect is often incomplete, leaving a significant pool of TRIM24 still associated with chromatin.
This compound (A PROTAC Degrader): this compound is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the TRIM24 bromodomain chemically linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This bifunctional molecule brings TRIM24 into close proximity with the VHL E3 ligase, leading to the ubiquitination of TRIM24 and its subsequent degradation by the proteasome.[1] This process results in the near-complete removal of the entire TRIM24 protein from the cell.
Figure 1. Mechanisms of TRIM24 Inhibition vs. Degradation.
Quantitative Comparison of Chromatin Displacement
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide localization of proteins. Studies comparing this compound and IACS-9571 have utilized ChIP-Rx, a quantitative ChIP-seq method with a spike-in control for normalization, to assess the displacement of TRIM24 from chromatin.
| Treatment Condition (2.5 µM for 24 hours) | Average Genome-Wide TRIM24 Occupancy | Outcome |
| DMSO (Control) | Baseline | TRIM24 remains bound to chromatin. |
| IACS-9571 (Inhibitor) | Moderate Decrease | Partial displacement of TRIM24 from chromatin.[1] |
| This compound (Degrader) | Pronounced Decrease | Near-complete removal of TRIM24 from chromatin.[1][4] |
Table 1. Summary of ChIP-Rx Data on TRIM24 Chromatin Occupancy.
Experimental Protocols
Chromatin Immunoprecipitation with Spike-In Normalization (ChIP-Rx)
This protocol outlines the key steps for quantifying changes in TRIM24 chromatin association following treatment with this compound or IACS-9571.
Figure 2. Experimental Workflow for ChIP-Rx.
Detailed Steps:
-
Cell Culture and Treatment: MOLM-13 cells are cultured and treated with this compound, IACS-9571, or a DMSO control for a specified duration (e.g., 24 hours).[1]
-
Crosslinking: Protein-DNA complexes are crosslinked using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and chromatin is sheared to an appropriate size range (e.g., 200-500 bp) by sonication.
-
Spike-In Control: A known amount of chromatin from a different species (e.g., Drosophila) is added to each sample to serve as a normalization control.
-
Immunoprecipitation: Chromatin is incubated with an anti-TRIM24 antibody to pull down TRIM24-bound DNA fragments.
-
Washing and Elution: The immunoprecipitated complexes are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA is prepared for high-throughput sequencing. The resulting reads are aligned to the reference genome and normalized using the spike-in control data to allow for quantitative comparisons between samples.
TRIM24 Ligand Displacement Assay (AlphaScreen)
This biochemical assay is used to determine the ability of a compound to displace a known ligand from the TRIM24 bromodomain.
Principle: The assay utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone peptide (e.g., H3K23ac) is bound to streptavidin-coated donor beads, and a His-tagged TRIM24 bromodomain protein is bound to nickel chelate acceptor beads. When the bromodomain binds to the histone peptide, the beads are brought into close proximity, generating a luminescent signal. A test compound that displaces the histone peptide from the bromodomain will disrupt this proximity, leading to a decrease in the signal.
Figure 3. Principle of the TRIM24 Ligand Displacement Assay.
Conclusion
The available data strongly indicate that this compound, a PROTAC degrader, is more effective than the bromodomain inhibitor IACS-9571 at removing TRIM24 from chromatin. This enhanced chromatin displacement leads to a more significant impact on the TRIM24-mediated transcriptional program and a stronger anti-proliferative response in cancer cells. These findings highlight the potential of targeted protein degradation as a superior therapeutic strategy for targeting chromatin-associated proteins like TRIM24. The experimental protocols described provide a framework for further investigation and validation of novel TRIM24-targeting agents.
References
dTRIM24: A Comparative Analysis of Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and off-target profile of the TRIM24 degrader, dTRIM24, with its parent bromodomain inhibitor, IACS-9571. The information herein is supported by experimental data to aid in the evaluation of these chemical probes for research and therapeutic development.
Executive Summary
This compound is a heterobifunctional degrader (PROTAC) designed for the targeted degradation of the transcriptional co-regulator TRIM24. It was developed by conjugating a derivative of the TRIM24 bromodomain inhibitor IACS-9571 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design leverages the ubiquitin-proteasome system to induce the degradation of TRIM24. This guide presents a comparative analysis of the selectivity and off-target effects of this compound and IACS-9571, based on published experimental data. The evidence indicates that while the parent inhibitor IACS-9571 has known off-target activity, the degrader this compound exhibits a remarkably selective profile for TRIM24 degradation.
Comparative Data on Selectivity and Off-Target Effects
The following tables summarize the quantitative data from key experiments used to characterize and compare the binding profiles and cellular selectivity of this compound and IACS-9571.
Table 1: In Vitro Bromodomain Binding Profile
This table summarizes the results from a BromoScan® assay, which measures the in vitro binding of a compound against a panel of human bromodomains. The data for this compound is from a single-point screen at a 1 µM concentration.
| Bromodomain Target | This compound (% Control at 1 µM) | IACS-9571 (Known Off-Target) |
| TRIM24 | Binding Observed | Potent Inhibitor |
| BRPF1 | No Significant Binding | Potent Inhibitor |
| Other Bromodomains | No Significant Binding | Varies |
Data for this compound is inferred from qualitative descriptions in the source literature, as specific percentage values were not provided in the search results. IACS-9571 is a known dual inhibitor of TRIM24 and BRPF1.
Table 2: Cellular Proteome-Wide Selectivity
This table presents a summary of quantitative proteomics data from MOLM-13 cells treated with either this compound or IACS-9571. The analysis was performed after 4 hours of treatment to assess the immediate effects on the cellular proteome.[1]
| Compound | On-Target Effect (TRIM24 Degradation) | Significant Off-Target Protein Depletion |
| This compound (2.5 µM) | Strikingly Selective Degradation | None Observed |
| IACS-9571 (2.5 µM) | No Degradation (Inhibition) | None Observed (at 4 hours) |
It is noteworthy that even though the IACS-9571 warhead has off-target activity against BRPF1, this compound did not induce the degradation of BRPF1.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This protocol was used to assess the cellular selectivity of this compound and IACS-9571 in MOLM-13 cells.[1]
-
Cell Culture and Treatment: MOLM-13 cells were grown to a density of 5x10^6 cells per replicate. Three replicates were treated with either DMSO (vehicle), 2.5 µM this compound, or 2.5 µM IACS-9571 for 4 hours.
-
Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein content was quantified, and proteins were digested into peptides using a standard trypsin digestion protocol.
-
LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument and parameters used were not detailed in the provided search results but would typically involve a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The abundance of each of the 5,897 quantified proteins was compared between the compound-treated and DMSO-treated samples. Statistical significance was determined using a two-tailed t-test.[1]
In Vitro Bromodomain Binding Assay (BromoScan®)
This assay was used to determine the in vitro binding profile of this compound against a panel of human bromodomains.[3][4]
-
Assay Principle: The BromoScan® assay is a competitive binding assay. It measures the ability of a test compound to displace a proprietary ligand that is bound to a DNA-tagged bromodomain. The amount of bromodomain that remains bound to the solid support is quantified via qPCR of the attached DNA tag.[3][4]
-
Experimental Setup: this compound was screened at a single concentration of 1 µM against a panel of human bromodomain proteins.
-
Data Interpretation: The results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the bromodomain.
Immunoblotting for TRIM24 Degradation
This method was used to confirm the degradation of TRIM24 in cells treated with this compound.
-
Cell Treatment: 293FT or MOLM-13 cells were treated with varying concentrations of this compound or for various durations.
-
Protein Extraction: After treatment, cells were lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against TRIM24 and a loading control (e.g., Vinculin).
-
Detection: Following incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of TRIM24 degradation relative to the loading control and the DMSO-treated control.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
Caption: this compound forms a ternary complex with TRIM24 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of TRIM24.
Caption: Workflow for assessing the proteome-wide selectivity of this compound and IACS-9571 using quantitative mass spectrometry.
Caption: A logical comparison of this compound and IACS-9571, highlighting their different modes of action and selectivity profiles.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling dTRIM24
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with dTRIM24, a selective bifunctional degrader of the TRIM24 protein. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical probe designed for targeted protein degradation.[1][2][3] While specific toxicity data is limited, its mechanism of action necessitates careful handling to avoid unintended biological effects. The following PPE is mandatory for all personnel handling this compound in solid or solution form.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield is required when handling large quantities or if there is a significant splash risk. | Protects against splashes of this compound solutions and airborne particles of the solid compound.[4][5] |
| Hand Protection | Disposable nitrile gloves (minimum thickness of 4 mil). For prolonged handling or when working with stock solutions, double-gloving is recommended. | Prevents skin contact and absorption.[4][5] |
| Body Protection | A standard laboratory coat is required. For procedures with a high risk of contamination, a disposable gown should be worn over the lab coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing or handling the powder outside of a fume hood, a NIOSH-approved N95 respirator is mandatory. | Prevents inhalation of the powdered compound. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for preparing and using this compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound from storage to disposal.
Detailed Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-Weighing: Ensure the analytical balance is located inside a chemical fume hood. Place a clean, empty microcentrifuge tube on the balance and tare.
-
Weighing: Carefully add the desired amount of this compound powder to the microcentrifuge tube. The molecular weight of this compound is approximately 1113.3 g/mol .[6][7][8]
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1.113 mg of this compound to 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[9]
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific experimental procedure being performed. The following diagram provides a decision-making framework for selecting the correct level of protection.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves should be collected in a dedicated, clearly labeled chemical waste bag.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: All work surfaces and equipment should be decontaminated with a 70% ethanol solution followed by a suitable laboratory disinfectant.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste.
References
- 1. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dTRIM 24 | Active Degraders: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
